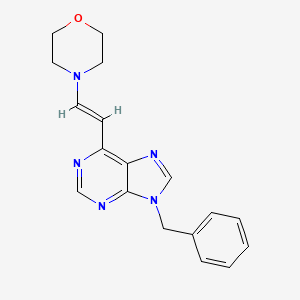

(E)-4-(2-(9-Benzyl-9H-purin-6-yl)vinyl)morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-(2-(9-Benzyl-9H-purin-6-yl)vinyl)morpholine is a useful research compound. Its molecular formula is C18H19N5O and its molecular weight is 321.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(E)-4-(2-(9-Benzyl-9H-purin-6-yl)vinyl)morpholine is a synthetic organic compound with a complex structure that incorporates a purine core and a morpholine ring. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features:

- Purine Core : A bicyclic structure that is crucial for biological activity.

- Benzyl Group : Enhances lipophilicity and potentially improves bioavailability.

- Morpholine Substituent : Contributes to the compound's reactivity and interaction with biological targets.

Research indicates that compounds similar to this compound exhibit significant biological activities, primarily through:

- Topoisomerase II Inhibition : This enzyme is essential for DNA replication and repair. Inhibition can lead to apoptosis in proliferating cells, making these compounds candidates for cancer therapies .

- Adenosine Receptor Modulation : The compound may interact with adenosine receptors, influencing various cellular signaling pathways related to inflammation and neurological disorders.

Anticancer Properties

The ability to inhibit topoisomerase II suggests a role in cancer treatment. Compounds in this class have been shown to:

- Induce apoptosis in cancer cells.

- Exhibit selective toxicity towards proliferating cells while sparing normal tissues .

Neurological Implications

Due to their action on adenosine receptors, these compounds may also have potential in treating neurological disorders, such as:

- Neurodegenerative diseases.

- Conditions associated with inflammation.

Research Findings

Several studies have documented the biological activity of related compounds:

Case Studies

Case Study 1: Topoisomerase II Inhibition

In vitro studies demonstrated that this compound effectively inhibited topoisomerase II activity in human cancer cell lines. The results showed a significant reduction in cell viability at micromolar concentrations.

Case Study 2: Adenosine Receptor Interaction

Another study explored the binding affinity of this compound to adenosine receptors, revealing that it modulates receptor activity, which could be beneficial in treating conditions like chronic pain and neuroinflammation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for (E)-4-(2-(9-Benzyl-9H-purin-6-yl)vinyl)morpholine, and how can reaction yields be optimized?

- Methodological Answer : The synthesis of purine derivatives like this compound typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitution. For example, analogous purine-morpholine hybrids have been synthesized via refluxing 6-chloro precursors with morpholine in the presence of K₂CO₃ and Pd(PPh₃)₄ in toluene . To optimize yields:

- Use anhydrous solvents and inert gas (N₂/Ar) to prevent side reactions.

- Monitor reaction progress via TLC or HPLC to identify incomplete coupling or degradation.

- Adjust stoichiometry (e.g., 1.5 equivalents of boronic acid derivatives) and catalyst loading (0.05–0.1 mmol Pd) .

Q. How can researchers validate the structural identity of this compound?

- Methodological Answer : Multi-modal characterization is critical:

- NMR Spectroscopy : Compare experimental 1H and 13C NMR shifts to literature data. For example, vinyl protons in similar compounds resonate at δ 6.8–7.4 ppm, while morpholine protons appear as triplets near δ 3.4–3.8 ppm .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 397.20 in ESI-MS) and isotopic patterns .

- IR Spectroscopy : Identify key functional groups (e.g., C=N stretches in purines at ~1650 cm−1) .

Q. What analytical techniques are suitable for assessing purity during synthesis?

- Methodological Answer :

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to resolve unreacted precursors.

- Elemental Analysis : Verify calculated vs. observed C/H/N percentages (e.g., ±0.3% deviation) .

- Melting Point : Compare to literature values (e.g., 256–275°C for related morpholine-purine hybrids) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. MS) be resolved during structural elucidation?

- Methodological Answer :

- Replicate Experiments : Ensure sample integrity by repeating synthesis and characterization.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals; confirm coupling between vinyl and adjacent protons .

- High-Resolution MS (HRMS) : Differentiate isobaric interferences (e.g., [M+Na]+ vs. [M+K]+) with sub-ppm mass accuracy .

Q. What experimental design strategies mitigate variability in biological or catalytic activity studies?

- Methodological Answer :

- Control Groups : Include solvent-only and known inhibitor/activator controls.

- Replicates : Perform triplicate measurements with statistical analysis (e.g., ANOVA, p < 0.05).

- Sample Stabilization : For time-sensitive assays, cool samples to 4°C to slow degradation (e.g., organic compound hydrolysis) .

Q. How can computational methods (e.g., molecular docking) guide the optimization of this compound for target binding?

- Methodological Answer :

- Virtual Screening : Use software like AutoDock Vina to predict binding affinities to targets (e.g., kinases).

- QSAR Modeling : Correlate substituent effects (e.g., benzyl vs. phenyl groups) with activity data .

- MD Simulations : Assess conformational stability of the vinyl-morpholine linkage under physiological conditions .

Q. Data Analysis and Interpretation

Q. How should researchers address low reproducibility in synthetic yields across batches?

- Methodological Answer :

- Parameter Optimization : Systematically vary temperature, solvent polarity (e.g., toluene vs. dioxane), and catalyst source.

- Quality Control : Pre-dry reagents (e.g., molecular sieves for morpholine) and validate starting material purity via NMR .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., dehalogenated intermediates) .

Q. What statistical approaches are appropriate for analyzing dose-response data in enzyme inhibition studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to Hill or log-logistic models (e.g., IC₅₀ calculation).

- Error Propagation : Report confidence intervals for EC₅₀/IC₅₀ values using bootstrapping .

- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points .

Q. Experimental Design Challenges

Q. How can researchers balance simplicity and ecological relevance in environmental degradation studies of this compound?

- Methodological Answer :

- Matrix Spiking : Add the compound to real wastewater samples (vs. synthetic mixtures) to account for organic matter interactions .

- Longitudinal Sampling : Collect data at multiple timepoints to track degradation kinetics (e.g., t₁/₂ calculation) .

Q. What strategies improve the detection limits of trace impurities in stability studies?

- Methodological Answer :

- Sensitivity Enhancement : Use UPLC-MS with electrospray ionization (ESI) in positive ion mode.

- Derivatization : Introduce chromophores/fluorophores via reactions with amine or hydroxyl groups .

Properties

Molecular Formula |

C18H19N5O |

|---|---|

Molecular Weight |

321.4 g/mol |

IUPAC Name |

4-[(E)-2-(9-benzylpurin-6-yl)ethenyl]morpholine |

InChI |

InChI=1S/C18H19N5O/c1-2-4-15(5-3-1)12-23-14-21-17-16(19-13-20-18(17)23)6-7-22-8-10-24-11-9-22/h1-7,13-14H,8-12H2/b7-6+ |

InChI Key |

AMSFUVKZGKOOHL-VOTSOKGWSA-N |

Isomeric SMILES |

C1COCCN1/C=C/C2=C3C(=NC=N2)N(C=N3)CC4=CC=CC=C4 |

Canonical SMILES |

C1COCCN1C=CC2=C3C(=NC=N2)N(C=N3)CC4=CC=CC=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.